molecular formula C23H23N3O6 B4777489 3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate

3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B4777489
M. Wt: 437.4 g/mol
InChI Key: OZIOHHBIQYDSED-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its complex structure, which includes benzamido and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, benzoyl chloride, and 4-methoxyaniline. The synthesis may proceed through the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.

    Introduction of the benzamido group: Benzoyl chloride is reacted with the pyrazole intermediate in the presence of a base such as pyridine.

    Addition of the methoxyphenyl group: The final step involves the reaction of the intermediate with 4-methoxyaniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
  • 3,5-Diethyl 4-benzamido-1-(4-hydroxyphenyl)-1H-pyrazole-3,5-dicarboxylate

Comparison

Compared to similar compounds, 3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both benzamido and methoxyphenyl groups

Properties

IUPAC Name

diethyl 4-benzamido-1-(4-methoxyphenyl)pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-4-31-22(28)19-18(24-21(27)15-9-7-6-8-10-15)20(23(29)32-5-2)26(25-19)16-11-13-17(30-3)14-12-16/h6-14H,4-5H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIOHHBIQYDSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)OC)C(=O)OCC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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